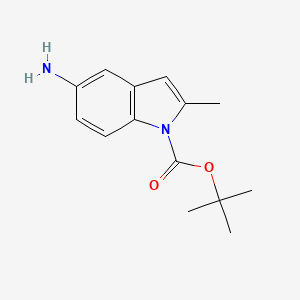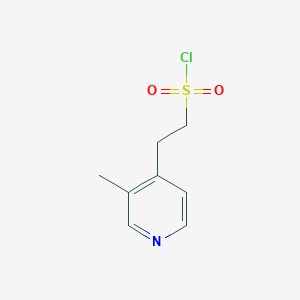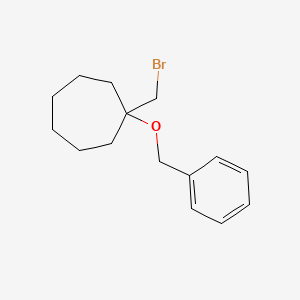![molecular formula C7H4Cl2F2S B13061531 1,2-Dichloro-4-[(difluoromethyl)sulfanyl]benzene](/img/structure/B13061531.png)
1,2-Dichloro-4-[(difluoromethyl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-4-[(difluoromethyl)sulfanyl]benzene is an organic compound with the molecular formula C7H4Cl2F2S and a molecular weight of 229.07 g/mol . This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a sulfanyl group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-[(difluoromethyl)sulfanyl]benzene typically involves the introduction of the difluoromethylsulfanyl group to a dichlorobenzene precursor. One common method is the reaction of 1,2-dichlorobenzene with difluoromethylthiol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to enhance yield and purity. The compound is then purified using techniques such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dichloro-4-[(difluoromethyl)sulfanyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to modify the sulfanyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid in solvents like acetic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of amines or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dechlorinated products or modified sulfanyl derivatives.
Applications De Recherche Scientifique
1,2-Dichloro-4-[(difluoromethyl)sulfanyl]benzene is used in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Dichloro-4-[(difluoromethyl)sulfanyl]benzene involves its interaction with molecular targets such as enzymes and proteins. The difluoromethylsulfanyl group can form strong interactions with active sites of enzymes, leading to inhibition or modification of enzyme activity. The chlorine atoms can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dichloro-4-(difluoromethyl)benzene: Similar structure but lacks the sulfanyl group.
1,4-Dichloro-2-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a difluoromethylsulfanyl group.
Uniqueness
1,2-Dichloro-4-[(difluoromethyl)sulfanyl]benzene is unique due to the presence of both chlorine and difluoromethylsulfanyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C7H4Cl2F2S |
|---|---|
Poids moléculaire |
229.07 g/mol |
Nom IUPAC |
1,2-dichloro-4-(difluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H4Cl2F2S/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3,7H |
Clé InChI |
DAKZBPFYRVHLJG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1SC(F)F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Azetidin-1-yl)methyl]benzoic acid](/img/structure/B13061451.png)
![[3-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B13061455.png)
![1-O'-tert-butyl 3a-O-ethyl (3aR,6aS)-spiro[1,2,3,4,5,6a-hexahydrocyclopenta[c]pyrrole-6,4'-piperidine]-1',3a-dicarboxylate](/img/structure/B13061468.png)



![1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13061484.png)







